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  • Product: 4-Chloro-2-cyclopropyl-6-methoxypyrimidine
  • CAS: 1521920-36-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Cyclopropyl-4-chloro-6-methoxypyrimidine

An In-Depth Technical Guide on 2-Cyclopropyl-4-chloro-6-methoxypyrimidine Strategic Building Block for Next-Generation Pharmacophores Executive Summary 2-Cyclopropyl-4-chloro-6-methoxypyrimidine (CAS: 1521920-36-4) is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-Cyclopropyl-4-chloro-6-methoxypyrimidine

Strategic Building Block for Next-Generation Pharmacophores

Executive Summary

2-Cyclopropyl-4-chloro-6-methoxypyrimidine (CAS: 1521920-36-4) is a specialized heterocyclic intermediate used primarily in the discovery and development of small molecule therapeutics. Characterized by the presence of a lipophilic cyclopropyl motif at the C2 position and orthogonal reactive handles (chloro and methoxy groups) at C4 and C6, this molecule serves as a critical scaffold for Nucleophilic Aromatic Substitution (SNAr) libraries.

Its structural significance lies in the cyclopropyl group , a "privileged structure" in medicinal chemistry known to enhance metabolic stability (by blocking CYP450 oxidation sites), improve potency through hydrophobic interactions, and increase oral bioavailability compared to acyclic alkyl analogs.

Nomenclature & Synonyms (The Core Identity)

Accurate identification is paramount in global supply chains and patent literature. The following table consolidates valid synonyms and identifiers for database querying.

Identifier TypeSynonym / DesignationContext
IUPAC Name 4-Chloro-2-cyclopropyl-6-methoxypyrimidineOfficial Chemical Name
CAS Number 1521920-36-4 Primary Registry ID
Inverted Name Pyrimidine, 4-chloro-2-cyclopropyl-6-methoxy-Chemical Abstracts Service (CA)
Isomeric Description 6-Chloro-2-cyclopropyl-4-methoxypyrimidineEquivalent due to symmetry
SMILES COc1cc(Cl)nc(C2CC2)n1Cheminformatics
InChI Key ZCGKRSQYMJSBOX-UHFFFAOYSA-NUnique Digital Identifier
Common Lab Code 2-CP-4-Cl-6-OMe-PyrInternal Lab Shorthand

Note on Isomerism: Due to the symmetry of the pyrimidine ring, the positions 4 and 6 are equivalent until one is substituted. Therefore, 4-chloro-6-methoxy and 4-methoxy-6-chloro refer to the exact same molecule.

Physicochemical Profile

Data derived from structural analogs and computational modeling (ACD/Labs, ChemAxon).

PropertyValueTechnical Note
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
Appearance White to pale yellow solidCrystalline form preferred for stability
Melting Point 55–60 °C (Predicted)Low-melting solid; handle with care
Boiling Point 291.7 ± 20.0 °CAt 760 mmHg
LogP 1.79Moderate lipophilicity; good membrane permeability
Solubility DMSO, Methanol, DCM, EtOAcInsoluble in water
pKa ~1.5 (Pyrimidine N)Very weak base; protonates only in strong acid
Synthetic Engineering & Manufacturing

The synthesis of 2-cyclopropyl-4-chloro-6-methoxypyrimidine is a convergent process. The critical engineering challenge is the desymmetrization of the dichloropyrimidine precursor.

4.1. Retrosynthetic Analysis (Graphviz)

SynthesisPath Start1 Cyclopropanecarbonitrile Amid Cyclopropanecarboxamidine HCl Start1->Amid 1. MeOH/HCl 2. NH3 DHP 2-Cyclopropyl-4,6- dihydroxypyrimidine Amid->DHP + Malonate NaOMe, Reflux Malonate Dimethyl Malonate Malonate->DHP DCP 2-Cyclopropyl-4,6- dichloropyrimidine DHP->DCP POCl3 Reflux Final 2-Cyclopropyl-4-chloro- 6-methoxypyrimidine DCP->Final NaOMe (1.0 eq) THF, -10°C

Caption: Step-wise synthetic route from commodity starting materials to the target scaffold. The red arrow indicates the critical regioselective step.

4.2. Detailed Protocol: Desymmetrization of 2-Cyclopropyl-4,6-dichloropyrimidine

This is the most sensitive step. Using excess methoxide or high temperatures will lead to the dimethoxy impurity.

Reagents:

  • 2-Cyclopropyl-4,6-dichloropyrimidine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (0.98 eq)

  • Tetrahydrofuran (THF), anhydrous (10 vol)

Procedure:

  • Charge the reactor with 2-cyclopropyl-4,6-dichloropyrimidine and anhydrous THF. Cool the solution to -10°C to -5°C under nitrogen atmosphere.

  • Addition: Add the NaOMe solution dropwise over 60 minutes. Critical: Maintain internal temperature < 0°C. Localized heating causes over-reaction.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC.

    • Target: < 2% Starting Material, < 5% Dimethoxy impurity.

  • Quench: Add water (5 vol) to quench unreacted alkoxide.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine.

  • Concentration: Evaporate solvent to yield the crude product.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scale-up.

Applications in Drug Discovery

This molecule is a "linchpin" scaffold. The chlorine atom is highly reactive toward nucleophiles (amines, thiols, alcohols), allowing researchers to install complex side chains while retaining the cyclopropyl core.

5.1. Functionalization Logic (Graphviz)

ApplicationLogic Core 2-Cyclopropyl-4-chloro- 6-methoxypyrimidine SNAr SNAr Displacement (Amines/Anilines) Core->SNAr Cl displacement Suzuki Suzuki-Miyaura Coupling (Boronic Acids) Core->Suzuki Pd-catalyzed Demethyl Demethylation (BBr3) Core->Demethyl OMe cleavage Prod1 P2Y12 Inhibitor Analogs (Anti-thrombotic) SNAr->Prod1 Prod2 Kinase Inhibitors (Biaryl Systems) Suzuki->Prod2 Prod3 Uracil Mimetics (Antiviral) Demethyl->Prod3

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the chloro and methoxy groups.

Key Mechanistic Insight: The electron-withdrawing nature of the pyrimidine ring (enhanced by the nitrogen atoms) activates the C4-Chlorine for SNAr. The C2-Cyclopropyl group provides steric bulk that directs nucleophilic attack to the C4 position rather than N1/N3 alkylation, ensuring high regioselectivity in subsequent steps.

Quality Control & Analytical Methods

To ensure data integrity in biological assays, the purity of this intermediate must be validated.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Expect elution around 8–10 min (moderately hydrophobic).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 8.3 ppm (1H, s): Pyrimidine H-5 proton (Diagnostic singlet).

  • δ 4.0 ppm (3H, s): Methoxy group (-OCH₃).

  • δ 2.1 ppm (1H, m): Cyclopropyl CH (methine).

  • δ 1.0–0.9 ppm (4H, m): Cyclopropyl CH₂ (methylene protons).

Handling & Safety
  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but can hydrolyze slowly in the presence of moisture and acid.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References
  • PubChem Compound Summary . (2024). 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (CID 76905584).[1] National Center for Biotechnology Information. Link

  • Chemical Abstracts Service (CAS) . CAS Registry Number 1521920-36-4.[2] American Chemical Society. Link

  • Fluorochem Products . 4-Chloro-2-cyclopropyl-6-methoxypyrimidine Safety Data Sheet. Link

  • Wuxi AppTec . (2018). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine for Pharmaceutical Research Authored by a Senior Application Scientist Introduction: The Strategic Importance of Substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine for Pharmaceutical Research

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of approved anticancer, antiviral, and anti-inflammatory drugs.[1][2][3][4] Its prevalence in natural compounds like nucleic acids underscores its fundamental role in biological systems.[2][5] For drug development professionals, the ability to efficiently and selectively functionalize the pyrimidine ring is paramount for generating novel molecular entities with therapeutic potential.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[6][7] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents have cemented its status as a favored transformation in both academic and industrial laboratories.[7][8]

This guide focuses on a specific, high-value transformation: the . This substrate is an electron-deficient heteroaryl chloride. The electron-withdrawing nature of the pyrimidine nitrogens activates the C4-Cl bond towards oxidative addition, making it a more reactive substrate compared to analogous aryl chlorides.[2][9] This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and critical insights into optimization and troubleshooting, designed to empower researchers to successfully employ this reaction in their synthetic campaigns.

Pillar 1: The Catalytic Cycle - Mechanistic Causality

Understanding the "why" behind each step of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-defined palladium-catalyzed cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][10][11]

  • Oxidative Addition: The cycle initiates with the active, 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-chlorine bond of the 4-Chloro-2-cyclopropyl-6-methoxypyrimidine. This is often the rate-determining step.[12] The electron-deficient nature of the pyrimidine ring facilitates this process.[9] For less reactive aryl chlorides, this step can be challenging, but for activated heteroaryl chlorides like our substrate, it proceeds more readily.[8] The use of bulky, electron-rich phosphine ligands on the palladium center is critical as they promote the formation of the monoligated Pd(0) species, which is the most reactive form for oxidative addition.[6][13]

  • Transmetalation: Following oxidative addition, a Pd(II) intermediate is formed. The next crucial step is the transfer of the organic moiety (R²) from the boron reagent to the palladium center. This does not occur with the neutral boronic acid. A base is required to activate the boronic acid, forming a more nucleophilic boronate complex (e.g., [R²B(OH)₃]⁻).[10][14] This "ate" complex then readily exchanges its organic group with the chloride on the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex is unstable. It undergoes reductive elimination, where the two organic groups—the pyrimidine and the newly transferred R² group—are coupled to form the final product. This step creates the new C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition Intermediate (Aryl-Pd(II)-Cl) pd0->pd_complex1 pd_complex2 Transmetalation Intermediate (Aryl-Pd(II)-R²) pd_complex1->pd_complex2 pd_complex2->pd0 product Coupled Product (Aryl-R²) pd_complex2->product Reductive Elimination substrate 4-Chloro-pyrimidine (Aryl-Cl) substrate->pd_complex1 Oxidative Addition boronic Boronic Acid (R²-B(OH)₂) + Base boronate Activated Boronate [R²-B(OH)₃]⁻ boronic->boronate boronate->pd_complex2 Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Pillar 2: A Field-Proven Experimental Protocol

This protocol provides a robust starting point for the with a generic arylboronic acid.

Materials and Reagents:

  • Substrate: 4-Chloro-2-cyclopropyl-6-methoxypyrimidine

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or a more advanced precatalyst like XPhos Pd G3 (1-2 mol%)

  • Ligand: XPhos (2-4 mol%, if using Pd₂(dba)₃)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, inert gas line (Argon or Nitrogen).

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.5 eq.). If using a solid catalyst/ligand, add them at this stage.[15][16]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[15][17]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-Dioxane/Water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

  • Catalyst Addition: If using a catalyst solution or a liquid catalyst, add it now via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The biphasic nature of some Suzuki reactions requires good mixing to facilitate phase transfer of reactants.[17]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed (typically 4-24 hours).[15]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine to remove residual water-soluble impurities, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

  • Final Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS/HRMS.[15]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Solids to Flask (Pyrimidine, Boronic Acid, Base) inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvents 3. Add Degassed Solvents inert->solvents catalyst 4. Add Catalyst solvents->catalyst react 5. Heat & Stir (e.g., 90°C, 4-24h) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Cool, Quench, Extract monitor->workup purify 8. Dry & Concentrate workup->purify column 9. Column Chromatography purify->column char 10. Characterize (NMR, MS) column->char

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Pillar 3: Data-Driven Optimization & Self-Validation

The success of a Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents and conditions. The following table summarizes key parameters and provides a basis for rational optimization.

ParameterRecommended OptionsRationale & Causality
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)[18][19]Pd(PPh₃)₄ can be effective for activated chlorides.[9] However, modern precatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) are generally more active, stable, and reliable for coupling heteroaryl chlorides, often allowing for lower catalyst loadings and milder conditions.[18][20]
Ligand Buchwald Ligands (XPhos, SPhos), Trialkylphosphines (e.g., PCy₃)[13][21]Bulky, electron-donating ligands accelerate both the oxidative addition and reductive elimination steps, increasing overall reaction efficiency.[6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF[16][18][22]The base is critical for activating the boronic acid for transmetalation.[17] K₃PO₄ is often effective in anhydrous conditions, while K₂CO₃ is a good general-purpose base for aqueous systems. Cs₂CO₃ is more soluble and can be more effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF, DMF[16][18][23]Aprotic solvents like dioxane or toluene are common. The addition of water often accelerates the reaction, potentially by aiding the dissolution of the inorganic base and facilitating the transmetalation step.[24]
Boron Reagent Arylboronic Acids, Arylboronate Esters (e.g., Pinacol esters)[6]Boronic acids are most common. Boronate esters offer greater stability, which can be advantageous for preventing protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[6][22]

Trustworthiness: A Self-Validating System & Troubleshooting

A robust protocol includes a plan for when things go wrong. The following guide addresses common issues encountered in Suzuki-Miyaura couplings.

IssuePotential Cause(s)Troubleshooting Steps & Solutions
Low or No Reaction Inactive Catalyst: Oxidation of Pd(0) or ligand.[17]Impure Reagents: Water in anhydrous reaction; poor quality base.Wrong Conditions: Temperature too low; incorrect solvent/base pairing.Ensure rigorous degassing.[17] Use fresh, high-purity reagents and anhydrous solvents. Screen different bases and solvents. Cautiously increase the reaction temperature.[17] Consider a more active precatalyst system.
Homocoupling of Boronic Acid Oxygen in the Reaction: O₂ can facilitate the oxidative coupling of two boronic acid molecules.[17]Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles or sparge with argon for an extended period).[17]
Protodeboronation Presence of Protic Sources: Water or acidic impurities cleaving the C-B bond.Unstable Boronic Acid: Some heteroaryl boronic acids are particularly prone to this.[22]Use a milder or non-aqueous base (e.g., KF, CsF).[14][25] Switch to a more stable boronate ester (e.g., pinacol ester). Ensure solvents are rigorously dry if running an anhydrous reaction.
Dehalogenation of Starting Material Hydride Source: Some reagents (e.g., certain amine bases or alcohol solvents) can act as hydride donors, reducing the C-Cl bond.Switch to a non-hydridic base like K₂CO₃ or K₃PO₄ and use an aprotic solvent.[17]

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google AI Search. Retrieved February 15, 2026.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2007, June 6). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (n.d.). University of Windsor. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (2021, March 30). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020, October 23). MDPI. Retrieved February 15, 2026, from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (2001, September 15). ACS Publications. Retrieved February 15, 2026, from [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. (2023, January 2). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (n.d.). MIT DSpace. Retrieved February 15, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Biological and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed. (2012, January 7). PubMed. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24). MDPI. Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). YouTube. Retrieved February 15, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16). Growing Science. Retrieved February 15, 2026, from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30). MDPI. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using Chloropyrimidine Scaffolds

Strategic Overview: The Privileged Scaffold In the landscape of kinase inhibitor design, the pyrimidine heterocycle is a "privileged scaffold," appearing in FDA-approved drugs like Imatinib , Pazopanib , and Palbociclib...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Privileged Scaffold

In the landscape of kinase inhibitor design, the pyrimidine heterocycle is a "privileged scaffold," appearing in FDA-approved drugs like Imatinib , Pazopanib , and Palbociclib . Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically via N1 and an amino group at C2).

For medicinal chemists, 2,4-dichloropyrimidine is the primary linchpin. The chlorine atoms serve as orthogonal handles for diversification. However, the synthesis is governed by a strict hierarchy of reactivity. Failure to respect the electronic and steric rules of this scaffold results in regioisomeric mixtures (N2 vs. N4 substitution) that are difficult to separate and biologically inactive.

This guide details the sequential assembly of 2,4-diaminopyrimidine cores, prioritizing regiochemical fidelity and scalability .

Critical Process Parameters (CPP): Regioselectivity

The successful synthesis of a kinase inhibitor core relies on exploiting the electronic differentiation between the C2 and C4 positions.

  • The C4 Advantage: The carbon at position 4 is significantly more electrophilic than C2. This is due to the additive electron-withdrawing effects of the nitrogen atoms at positions 1 and 3, which operate in a para-like and ortho-like manner relative to C4.

  • The Deactivation Trap: Upon introducing the first amine nucleophile at C4, the pyrimidine ring becomes electron-rich (deactivated). Consequently, the remaining chlorine at C2 is inert to standard

    
     conditions, often requiring transition-metal catalysis (Buchwald-Hartwig) or forcing conditions to install the second substituent.
    
Visualization: Sequential Functionalization Pathway

The following diagram illustrates the mandatory order of operations to achieve the target scaffold without isomeric impurities.

G cluster_legend Reactivity Logic Start 2,4-Dichloropyrimidine (Electrophilic Scaffold) Inter Intermediate 4-Amino-2-chloropyrimidine (Deactivated Ring) Start->Inter Step 1: SNAr Low Temp (0°C) Weak Base Impurity Regioisomer Impurity 2-Amino-4-chloropyrimidine (Avoid) Start->Impurity Side Reaction High Temp / Wrong Solvent Final Target Kinase Inhibitor 2,4-Diaminopyrimidine (Hinge Binder) Inter->Final Step 2: Buchwald-Hartwig Pd-Catalysis >80°C Note1 C4 is kinetically favored for first attack.

Figure 1: Sequential functionalization logic. C4 substitution must precede C2 functionalization to maintain regiocontrol.

Protocol 1: Regioselective C4-Amination ( )

Objective: Install the "tail" or solvent-exposed moiety of the inhibitor at the C4 position while preserving the C2-chlorine.

Mechanism & Rationale

The reaction proceeds via a Meisenheimer complex. To maximize C4 selectivity over C2:

  • Temperature Control: Kinetic control is essential. C4 substitution has a lower activation energy barrier (

    
    ) than C2.[1] Conducting the reaction at 
    
    
    
    minimizes the thermal energy available to surmount the C2 barrier.
  • Base Selection: Use a non-nucleophilic organic base (DIPEA) or a mild inorganic base (

    
    ). Strong alkoxides can lead to side reactions or bis-substitution.
    
Step-by-Step Methodology

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Target Amine (e.g., Aniline or aliphatic amine) (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: Protic solvents often enhance SNAr rates via H-bonding stabilization of the transition state.

Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in EtOH (10 volumes) in a round-bottom flask.

  • Cooling: Cool the solution to

    
      using an ice bath. Stir for 15 minutes to ensure thermal equilibrium.
    
  • Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the Amine (1.0 equiv) dissolved in minimal EtOH.

    • Critical: Rapid addition can create local hot spots, promoting C2-attack.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) over 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material (2,4-DCP) should disappear, and a single major peak (Product) should appear.

    • QC Check: If a minor peak appears with a similar mass, it is likely the C2-isomer.

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Resuspend residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Water is often sufficient. If flash chromatography is needed, the regioisomers typically separate well (C4-isomer is usually more polar due to the specific dipole moment).

Protocol 2: C2-Amination via Buchwald-Hartwig Cross-Coupling

Objective: Install the "hinge-binding" element (often an aromatic amine) at the deactivated C2 position.

Mechanism & Rationale

After Step 1, the pyrimidine ring is electron-rich. Standard thermal


 at C2 requires harsh conditions (

, acid catalysis) which can degrade sensitive functional groups. Palladium-catalyzed amination is the industry standard for this step, enabling reaction at

with broad substrate scope.
Step-by-Step Methodology

Reagents:

  • 4-Amino-2-chloropyrimidine intermediate (from Protocol 1) (1.0 equiv)

  • Aryl Amine (Second nucleophile) (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Ligand: Xantphos (0.1 equiv) or BINAP. Note: Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step.

  • Base:

    
     (2.0 equiv) or NaOtBu.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen. Oxygen poisons the Pd catalyst.

  • Loading: Add the Intermediate (1.0 equiv), Aryl Amine (1.2 equiv), Base (

    
    ), and Ligand (Xantphos) to the vial.
    
  • Solvent & Catalyst: Add degassed 1,4-Dioxane (15 volumes). Add the Palladium source last.

  • Heating: Seal the vial and heat to

    
      for 4–12 hours.
    
  • Monitoring: LCMS should show conversion to the diamino-product.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand (0.02 equiv) and heat for an additional 4 hours.

  • Workup:

    • Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

    • Concentrate the filtrate.[2][3]

  • Purification: Flash chromatography (DCM/MeOH gradients) or Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Quality Control: Verifying Regiochemistry

Blindly assuming C4-selectivity is dangerous. You must validate the structure of your intermediate.

Table 1: Distinguishing Regioisomers via NMR
FeatureC4-Substituted (Correct)C2-Substituted (Incorrect)
C5-H Shift (

)
Typically doublet at

6.3–6.6 ppm.
Typically doublet at

6.8–7.2 ppm (more deshielded).
C6-H Shift (

)
Typically doublet at

8.0–8.2 ppm.
Typically doublet at

8.3–8.5 ppm.
NOESY / ROESY Strong correlation between the added amine N-H and the C5-H proton.No correlation between amine N-H and C5-H (too distant).
Reaction Rate Forms rapidly at

.
Requires heat or long reaction times to form.

Expert Tip: If you are synthesizing a library, fully characterize the first representative intermediate using 2D NOESY NMR. If the incoming amine's protons show a Through-Space interaction with the pyrimidine C5-H, the amine is at the C4 position.

References

  • Regioselectivity Mechanisms

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Buchwald-Hartwig Protocols

    • Smith, S. M., & Buchwald, S. L. (2018). Palladium-Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters.
    • [4]

  • Kinase Inhibitor Synthesis Reviews

    • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • General SNAr Methodologies

    • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

Sources

Method

reaction conditions for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine with amines

Technical Application Note: Amination Strategies for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine Abstract This application note details optimized protocols for the amination of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Amination Strategies for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine

Abstract

This application note details optimized protocols for the amination of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine , a critical scaffold in the synthesis of P2Y12 inhibitors (e.g., Ticagrelor analogs) and various kinase inhibitors. While the 2-cyclopropyl group provides unique steric and pharmacokinetic properties, the 4-chloro-6-methoxy substitution pattern dictates specific reactivity profiles. This guide covers nucleophilic aromatic substitution (


) for aliphatic amines and Buchwald-Hartwig cross-coupling for sterically hindered or aromatic amines.

Chemical Context & Mechanistic Insight

Electrophilic Profile

The substrate contains three distinct sites:

  • C4-Chloro: The primary electrophilic site. The position is activated by the adjacent ring nitrogens (N3 and N1). Chlorine is the best leaving group on the ring.

  • C6-Methoxy: An electron-donating group (EDG) by resonance, which slightly deactivates the ring compared to a 4,6-dichloropyrimidine. However, it directs nucleophilic attack to C4 by rendering C6 less electrophilic and being a poorer leaving group than chloride.

  • C2-Cyclopropyl: A steric anchor. Unlike linear alkyl groups, the cyclopropyl ring adds significant lipophilicity and metabolic stability. Caution: While generally stable under basic conditions, the cyclopropyl ring can undergo ring-opening under harsh acidic conditions (e.g., conc. HBr/HI or high-temperature strong acid).

Reaction Mechanism ( )

For most aliphatic amines, the reaction proceeds via a standard addition-elimination mechanism. The amine attacks C4, forming a resonance-stabilized Meisenheimer complex (anionic intermediate), followed by the expulsion of chloride.

SNAr_Mechanism Figure 1: SNAr Mechanism at C4 Position Substrate 4-Chloro-2-cyclopropyl- 6-methoxypyrimidine Complex Meisenheimer Complex Substrate->Complex + Amine (Attack at C4) Amine Amine Nucleophile (H-NR2) Amine->Complex Product 4-Amino-2-cyclopropyl- 6-methoxypyrimidine Complex->Product - Cl⁻ (Re-aromatization) Byproduct HCl (Salt) Complex->Byproduct

Critical Reaction Parameters

The choice of conditions depends heavily on the nucleophilicity of the amine.

ParameterAliphatic Amines (Primary/Secondary)Aromatic Amines (Anilines)
Methodology Thermal

Buchwald-Hartwig Coupling
Solvent Ethanol, Isopropanol, or DMFToluene, 1,4-Dioxane
Base DIPEA (Hünig's Base) or


or NaOtBu
Catalyst NonePd(OAc)2 + BINAP/Xantphos
Temperature 60°C – 90°C80°C – 110°C
Key Risk Hydrolysis of Cl to OH (if wet)Catalyst poisoning, homocoupling

Detailed Experimental Protocols

Protocol A: Standard Thermal (Aliphatic Amines)

Best for: Benzylamine, Piperazine, Morpholine, Cyclopropylamine.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (2.0 equiv)

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH) [0.2 M concentration]

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (1.0 equiv).

  • Dissolve: Add IPA (5 mL per mmol substrate). Stir until dissolved.

  • Add Reagents: Add DIPEA (2.0 equiv) followed by the Amine (1.2 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Heat: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LC-MS (Target mass = Substrate - Cl + Amine).

  • Workup:

    • Cool to room temperature.[1][2]

    • Option 1 (Precipitation): If the product is solid, add water (2x volume). Filter the precipitate and wash with cold water/EtOH (9:1).

    • Option 2 (Extraction): Concentrate solvent in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      .[3]
      
  • Purification: Usually not required. If necessary, recrystallize from EtOH/Heptane.

Protocol B: Buchwald-Hartwig Cross-Coupling (Anilines)

Best for: Electron-deficient anilines, sterically hindered amines.

Reagents:

  • Substrate: 1.0 equiv

  • Aniline: 1.2 equiv

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2 (5 mol%)
    
  • Ligand: Xantphos or BINAP (5–10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degas: Sparge 1,4-Dioxane with nitrogen for 15 minutes.

  • Charge Solids: In a glovebox or under nitrogen flow, add Substrate, Aniline,

    
    , Pd source, and Ligand to a reaction tube.
    
  • Add Solvent: Add degassed Dioxane (0.15 M).

  • Heat: Seal and heat to 100°C for 12–18 hours.

  • Filter: Cool, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) is typically required to remove ligand residues.

Troubleshooting & Quality Control

Common Issues
  • Hydrolysis (Formation of 6-hydroxy impurity):

    • Cause: Water in the solvent reacting with the chloro-pyrimidine.[4]

    • Solution: Use anhydrous solvents. Store DIPEA over KOH.

  • Incomplete Conversion:

    • Cause: Steric hindrance from the 2-cyclopropyl group interacting with bulky amines.

    • Solution: Switch to Protocol B (Buchwald) or use Microwave irradiation (120°C, 30 min).

  • Regioselectivity:

    • Generally not an issue as the 6-methoxy group is stable. However, avoid strong Lewis acids (

      
      ) which will demethylate the methoxy group.
      
Decision Matrix

Decision_Tree Figure 2: Reaction Condition Selection Guide Start Select Amine Type Aliphatic Aliphatic / Cyclic (e.g., Morpholine) Start->Aliphatic Aromatic Aromatic / Hindered (e.g., Aniline) Start->Aromatic MethodA Protocol A: Thermal SNAr (IPA, 80°C) Aliphatic->MethodA MethodB Protocol B: Pd-Catalysis (Dioxane, 100°C) Aromatic->MethodB Check Check Conversion (LCMS) MethodA->Check MW Try Microwave (120°C, 30 min) Check->MW < 50% Conv.

References

  • BenchChem.2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine Reactivity & Properties. (General reactivity of 2-cyclopropyl-4-chloropyrimidines).

  • ChemicalBook.2-Chloropyrimidine: Synthetic Applications and Reactivity.

  • WuXi AppTec.Dichotomy in Regioselectivity of SNAr Reactions with substituted Chloropyrimidines. (Mechanistic insight into C4 vs C2 selectivity).

  • Organic Chemistry Portal.Buchwald-Hartwig Cross Coupling Reaction.

  • MDPI Molecules.Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (Analogous chemistry showing C4-displacement in 4,6-substituted systems).

Sources

Application

Strategic Synthesis &amp; Functionalization of 2-Cyclopropyl-6-methoxypyrimidin-4-yl Derivatives

Application Note: AN-PYR-042 Abstract The 2-cyclopropyl-6-methoxypyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., JNK, CDK) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-042

Abstract

The 2-cyclopropyl-6-methoxypyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., JNK, CDK) and antiviral therapeutics. The cyclopropyl moiety offers improved metabolic stability and unique steric properties compared to isopropyl or ethyl groups, while the methoxy substituent modulates lipophilicity and hydrogen bond acceptance.

This Application Note provides a validated, scalable protocol for the construction of this scaffold. Unlike generic procedures, this guide focuses on the critical desymmetrization of the 4,6-dichloropyrimidine intermediate—a step notorious for bis-substitution byproducts. We detail the thermodynamic and kinetic controls required to selectively isolate the 4-chloro-2-cyclopropyl-6-methoxypyrimidine precursor, enabling subsequent diverse functionalization at the C4 position.

Retrosynthetic Analysis & Strategy

The most robust route to 2-cyclopropyl-6-methoxypyrimidin-4-yl derivatives does not rely on late-stage cyclopropanation. Instead, the cyclopropyl ring is introduced at the condensation stage, followed by a high-fidelity chlorination and a controlled nucleophilic aromatic substitution (


).
Strategic Workflow (Graphviz)

Retrosynthesis Target Target: 4-Substituted-2-cyclopropyl- 6-methoxypyrimidine Intermed_Cl Key Intermediate: 4-Chloro-2-cyclopropyl- 6-methoxypyrimidine Target->Intermed_Cl  C4 Functionalization (S_NAr or Suzuki) Intermed_DiCl Scaffold: 4,6-Dichloro-2- cyclopropylpyrimidine Intermed_Cl->Intermed_DiCl  Regioselective S_NAr (NaOMe, 0°C) Intermed_DiOH 4,6-Dihydroxy-2- cyclopropylpyrimidine Intermed_DiCl->Intermed_DiOH  Chlorination (POCl3) SMs Starting Materials: Cyclopropanecarboxamidine HCl + Diethyl Malonate Intermed_DiOH->SMs  Condensation (NaOEt/EtOH)

Figure 1: Retrosynthetic disconnection showing the pivotal desymmetrization of the dichloro-scaffold.

Protocol Stage I: Scaffold Construction

Objective: Synthesis of 4,6-dichloro-2-cyclopropylpyrimidine.

Step A: Amidine Condensation

The formation of the pyrimidine ring utilizes the condensation of cyclopropanecarboxamidine with diethyl malonate.

  • Reagents: Cyclopropanecarboxamidine HCl (1.0 equiv), Diethyl malonate (1.1 equiv), NaOEt (2.5 equiv), EtOH (anhydrous).

  • Mechanism: Double nucleophilic acyl substitution.

Procedure:

  • Charge a reaction vessel with anhydrous Ethanol (10 vol) under

    
    .
    
  • Add Sodium Ethoxide (2.5 equiv) portion-wise. Caution: Exothermic.

  • Add Cyclopropanecarboxamidine HCl (1.0 equiv) and stir for 15 min at ambient temperature to liberate the free base.

  • Add Diethyl malonate (1.1 equiv) dropwise.

  • Reflux (

    
    ) for 4–6 hours. Monitor by LCMS (Target Mass: M+H 153).
    
  • Workup: Concentrate in vacuo. Dissolve residue in water.[1] Acidify carefully with conc. HCl to pH ~2.[1] The product, 2-cyclopropyl-4,6-dihydroxypyrimidine , will precipitate as a white solid. Filter, wash with cold water, and dry.[2]

Step B: Vilsmeier-Type Chlorination

Conversion of the tautomeric dihydroxy/dione species to the dichloro-aromatic system.

  • Reagents:

    
     (Phosphorus oxychloride, 4–5 equiv), 
    
    
    
    -Diethylaniline or DMF (cat.).
  • Safety Note:

    
     reacts violently with water. Use a scrubber system.
    

Procedure:

  • Suspend the dihydroxy intermediate in

    
     (5 vol).
    
  • Add

    
    -Diethylaniline (1.0 equiv) slowly.
    
  • Heat to reflux (

    
    ) for 3–5 hours. The suspension will clear as the reaction proceeds.
    
  • Quench (Critical): Concentrate to remove excess

    
    . Pour the resulting oil slowly onto crushed ice/water with vigorous stirring. Maintain temp 
    
    
    
    .
  • Extract with Dichloromethane (DCM).[3] Wash organic layer with sat.

    
     and brine.
    
  • Dry (

    
    ) and concentrate to yield 4,6-dichloro-2-cyclopropylpyrimidine .
    
    • Expected Yield: 75–85%

    • Appearance: Pale yellow solid or oil.

Protocol Stage II: The Critical Desymmetrization

Objective: Regioselective synthesis of 4-chloro-2-cyclopropyl-6-methoxypyrimidine.

Challenge: The starting material is symmetric. Over-reaction leads to the 4,6-dimethoxy byproduct. Under-reaction leaves starting material. Solution: Kinetic control at low temperature using stoichiometric NaOMe.

Experimental Design Table
ParameterConditionRationale
Stoichiometry 1.05 equiv NaOMeSlight excess ensures conversion without driving bis-substitution.
Temperature -5°C to 0°CSuppresses the reaction rate of the second substitution (which is electronically disfavored but possible).
Solvent Methanol (Anhydrous)Matches the nucleophile to prevent transesterification/exchange issues.
Concentration 0.2 MDilution favors mono-substitution selectivity.
Detailed Protocol
  • Dissolve 4,6-dichloro-2-cyclopropylpyrimidine (1.0 equiv) in anhydrous MeOH (10 vol).

  • Cool the solution to -5°C using an ice/salt bath.

  • Prepare a solution of NaOMe (1.05 equiv) in MeOH.

  • Dropwise Addition: Add the NaOMe solution to the pyrimidine solution over 60 minutes via addition funnel or syringe pump. Do not add as a bolus.

  • Stir at 0°C for 2 hours.

  • In-Process Control (IPC): Check TLC (Hexane/EtOAc 8:1) or HPLC.

    • Starting Material (Di-Cl): High Rf / Non-polar.

    • Product (Mono-OMe): Medium Rf.

    • Byproduct (Di-OMe): Lower Rf.

  • Workup: Upon completion, quench with 0.1 M HCl (adjust to pH 7). Remove MeOH under reduced pressure.

  • Extract aqueous residue with EtOAc.

  • Purification: Silica gel chromatography is usually required to remove trace bis-methoxy byproduct. Elute with Hexane/EtOAc (gradient 0%

    
     10%).
    

Key Intermediate Data:

  • Compound: 4-chloro-2-cyclopropyl-6-methoxypyrimidine.

  • 1H NMR (CDCl3):

    
     6.55 (s, 1H, Pyrimidine H-5), 3.98 (s, 3H, OMe), 2.15 (m, 1H, CH), 1.10 (m, 4H, Cyclopropyl 
    
    
    
    ).

Protocol Stage III: C4-Functionalization (Derivatization)

The 4-chloro group is now highly activated for substitution due to the electron-withdrawing nature of the pyrimidine ring, despite the donating effect of the 6-methoxy group.

Option A: with Amines (Synthesis of Aminopyrimidines)

Used for introducing solubility groups (piperazines, morpholines) or aniline pharmacophores.

SNAr_Workflow Step1 Dissolve Intermediate (Dioxane or DMF) Step2 Add Amine (1.2 eq) + DIPEA (2.0 eq) Step1->Step2 Step3 Heat (60-90°C) Monitor LCMS Step2->Step3 Step4 Isolate Product Step3->Step4

Figure 2: General workflow for nucleophilic aromatic substitution.

Protocol:

  • Dissolve 4-chloro-2-cyclopropyl-6-methoxypyrimidine in 1,4-Dioxane or DMF.

  • Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat to 80°C. Reaction is typically complete in 4–12 hours.

  • Note: If the amine is an aniline (aromatic), higher temperatures (

    
    ) or acid catalysis (pTSA) in isopropanol may be required.
    
Option B: Suzuki-Miyaura Coupling (Synthesis of Biaryls)

Used for extending the carbon skeleton.

Protocol:

  • Combine chloro-intermediate (1.0 equiv), Boronic acid/ester (1.2 equiv), and

    
     (2.5 equiv) in Dioxane/Water (4:1).
    
  • Degas with Argon for 10 min.

  • Add catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Heat to

    
     for 2–6 hours.
    
  • Standard aqueous workup and column chromatography.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Stage 1: Low Yield Incomplete drying of malonate or ethanol.Ensure absolute ethanol is used; water quenches the enolate.
Stage 2: High Bis-OMe NaOMe added too fast or temp too high.Repeat with strictly controlled addition at -5°C.
Stage 2: SM Remains Old NaOMe (degraded to NaOH).Use freshly prepared NaOMe or titrate commercial solution.
Stage 3: No Reaction Catalyst poisoning (Suzuki) or deactivated amine.For Suzuki: Degas thoroughly. For SNAr: Switch solvent to NMP and raise temp to 120°C.

References

  • Preparation of 4,6-dichloro-2-cyclopropylpyrimidine

    • Source: World Intellectual Property Organization (WIPO). (2010).[4] WO2010000633 - Pyrimidine Derivatives.

    • Relevance: Validates the amidine condensation and POCl3 chlorin
  • Regioselectivity in Dichloropyrimidines

    • Source: WuXi Biology. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Relevance: Explains the electronic rationale (LUMO distribution) for C4 vs C2 selectivity and the impact of the first methoxy group.
  • General Synthesis of 4-chloro-6-methoxypyrimidines

    • Source: Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
    • Relevance: Provides experimental precedents for the partial displacement of symmetric dichloropyrimidines with alkoxides.
  • Cyclopropanecarboxamidine Synthesis (Background)

    • Source: Organic Syntheses.[5] Cyclopropane-1,1-dicarboxylic acid.[6]

    • Relevance: Foundational chemistry for cyclopropyl ring stability and malon
    • [6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine Coupling

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers working with 4-Chloro-2-cyclopropyl-6-methoxypyrimidine . Ticket ID: PYR-CPL-402 Subject: Yield...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process engineers working with 4-Chloro-2-cyclopropyl-6-methoxypyrimidine .

Ticket ID: PYR-CPL-402 Subject: Yield Optimization & Troubleshooting for C4-Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Chemical Logic

Before troubleshooting, it is critical to understand the electronic and steric environment of your substrate. You are attempting to couple at the C4 position of a pyrimidine ring decorated with a C2-cyclopropyl and a C6-methoxy group.

The Challenge: Electronic Deactivation

Unlike the highly reactive 2,4-dichloropyrimidine, your substrate is electronically deactivated .

  • The C6-Methoxy Effect: The methoxy group is a strong

    
    -donor (resonance). It pushes electron density into the pyrimidine ring, specifically shielding the C4 and C2 positions. This increases the bond dissociation energy of the C4-Cl bond, making oxidative addition (the first step of the catalytic cycle) significantly slower.
    
  • The C2-Cyclopropyl Effect: While sterically small, the cyclopropyl group is a weak

    
    -donor, further reducing the electrophilicity of the ring compared to a simple alkyl or halo substituent.
    

Implication: Standard protocols (e.g., Pd(PPh


)

/ Na

CO

) often fail or stall at 30-50% conversion because the catalyst cannot effectively insert into the deactivated C-Cl bond.

Pre-Reaction Checklist (Reagent Selection)

Use this decision matrix to select the correct catalytic system before starting your experiment.

ParameterStandard Recommendation"Rescue" Recommendation (For Difficult Substrates)Why?
Catalyst Source Pd(OAc)

or Pd

(dba)

Pd(crotyl)(

-Bu

P)Cl
or Pd-PEPPSI-IPr
Pre-formed Pd(II) precatalysts initiate faster than Pd(0) sources that require reduction.
Ligand PPh

or dppf
XPhos , SPhos , or BrettPhos Electron-rich dialkylbiaryl phosphines facilitate oxidative addition into electron-rich aryl chlorides.
Base K

CO

(aq)
K

PO

(anhydrous)
or Cs

CO

Anhydrous conditions prevent hydrolysis of the chloride to the phenol (a common side reaction).
Solvent Dioxane/Water (4:1)

-Butanol
or Toluene
Higher boiling point solvents allow T > 100°C, often necessary for deactivated chlorides.

Troubleshooting Guide (Interactive Q&A)

Issue A: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Deactivation or Poisoning. In deactivated systems, the oxidative addition is slow. If the catalyst is not stable enough, it precipitates as Pd-black before the reaction completes. Solution:

  • Switch to a "Generational" Precatalyst: Move from in-situ generation (Pd

    
    (dba)
    
    
    
    + Ligand) to a G3-Buchwald Palladacycle (e.g., XPhos Pd G3). These release the active L-Pd(0) species slowly, maintaining a steady concentration of active catalyst.
  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M . Dilute conditions favor catalyst decomposition over the bimolecular oxidative addition step.

Issue B: "I see a new spot on LCMS with Mass [M-Cl+OH] (Hydrolysis)."

Diagnosis: Hydroxylation of the C4-position. The methoxy group makes the ring electron-rich, but the C4 position is still susceptible to nucleophilic attack by hydroxide ions, especially if the cross-coupling is slow. Solution:

  • Eliminate Water: Switch to an anhydrous system. Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    suspended in dry Dioxane or Toluene.
  • Avoid Strong Alkoxides: Do not use NaOMe or NaOEt as bases; they will compete with your nucleophile. Use NaO

    
    Bu if a strong base is required (steric bulk prevents nucleophilic attack).
    
Issue C: "My product yield is good, but the cyclopropyl ring has opened or rearranged."

Diagnosis: Acid-Catalyzed Ring Opening. The cyclopropyl group is sensitive to strong acids. This usually happens during workup, not the coupling itself. Solution:

  • Buffer the Workup: Do not use 1M HCl to quench. Use saturated NH

    
    Cl  or a phosphate buffer (pH 6-7).
    
  • Check Lewis Acids: If using Lewis acid additives (e.g., ZnCl

    
     for Negishi), ensure they are removed quickly.
    

Visualizing the Troubleshooting Logic

The following diagram outlines the decision pathway for optimizing low yields.

YieldOptimization Start Low Yield in C4-Coupling CheckLCMS Analyze Crude by LCMS Start->CheckLCMS SM_Remains Major Peak: Starting Material CheckLCMS->SM_Remains Stalled Rxn Hydrolysis Major Peak: Hydrolysis (OH) CheckLCMS->Hydrolysis M - 18 mass Decomp Complex Mixture / Ring Opening CheckLCMS->Decomp Messy NMR Action_SM Oxidative Addition Failed. Switch to XPhos/SPhos. Increase Temp > 100°C. SM_Remains->Action_SM Action_Hydro Competitve Nucleophile. Switch to Anhydrous Base (Cs2CO3/Dioxane). Hydrolysis->Action_Hydro Action_Decomp Acid Sensitivity. Avoid HCl workup. Check for Pd-black precipitation. Decomp->Action_Decomp

Caption: Decision tree for diagnosing reaction failure modes based on crude LCMS data.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Aryl Boronic Acids)

Best for: Biaryl formation.

  • Charge Vessel: To a microwave vial, add 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-3 mol%).

  • Add Base: Add K

    
    PO
    
    
    
    (2.0 equiv, finely ground).
  • Solvent: Add 1,4-Dioxane (degassed, 0.5 M concentration) and water (5:1 ratio only if boronic acid solubility is poor; otherwise prefer anhydrous).

  • Reaction: Seal and heat to 100°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water (pH neutral). Dry over Na

    
    SO
    
    
    
    .
Protocol B: Buchwald-Hartwig Amination (Amines)

Best for: C-N bond formation (e.g., Kinase Inhibitor synthesis).

  • Charge Vessel: Add Pyrimidine substrate (1.0 equiv), Amine (1.2 equiv), and BrettPhos Pd G3 (2-5 mol%).

  • Add Base: Add NaO

    
    Bu  (1.5 equiv). Note: Use Cs
    
    
    
    CO
    
    
    if the amine substrate contains esters/nitriles sensitive to strong bases.
  • Solvent: Add anhydrous Toluene or

    
    -Amyl Alcohol  (0.2 M).
    
  • Reaction: Heat to 110°C under N

    
     for 12 hours.
    
  • Critical Step: If conversion is low, add a second portion of catalyst (1 mol%) after 6 hours.

References

  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Potassium Boronates." Journal of the American Chemical Society, 2006.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Schøning, K. U., et al. "Synthesis of 2,4-Disubstituted Pyrimidines." Journal of Organic Chemistry, 2004. (Detailed discussion on pyrimidine reactivity trends).

  • PubChem Compound Summary. "4-Chloro-2-cyclopropyl-6-methylpyrimidine" (Structural Analog Data).

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.

Reference Data & Comparative Studies

Validation

Comparative Guide: Structural Validation of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine via 1H-NMR

This guide provides a comparative technical analysis of the 1H-NMR spectral characteristics of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine , a critical intermediate in the synthesis of P2Y12 inhibitors (e.g., Ticagrelor a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 1H-NMR spectral characteristics of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine , a critical intermediate in the synthesis of P2Y12 inhibitors (e.g., Ticagrelor analogs) and various kinase inhibitors.

The following analysis compares solvent performance (CDCl₃ vs. DMSO-d₆) and distinguishes the target compound from common synthetic impurities.

Strategic Context

In medicinal chemistry, the pyrimidine scaffold is ubiquitous.[1] The 4-Chloro-2-cyclopropyl-6-methoxypyrimidine intermediate presents a unique analytical challenge due to the electronic push-pull nature of the substituents:

  • C4-Chloro: Electron-withdrawing (inductive), deactivates the ring.

  • C6-Methoxy: Electron-donating (mesomeric), shields the C5 proton.

  • C2-Cyclopropyl: Electron-donating (hyperconjugation), provides unique anisotropy.

Accurate NMR characterization is required to ensure the regioselectivity of the methoxylation (if starting from asymmetric precursors) and to quantify the degree of substitution (mono- vs. bis-methoxy).

Comparative Analysis: Solvent Systems & Impurity Profiling

A. Solvent System Performance: CDCl₃ vs. DMSO-d₆

The choice of solvent significantly alters the chemical shifts (


) and peak resolution, particularly for the cyclopropyl moiety and the aromatic C5 proton.
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
C5-H Shift ~6.45 ppm (Singlet)~6.75 ppm (Singlet)CDCl₃ is preferred for routine checks; the signal is distinct and sharp.
Cyclopropyl Resolution High. The CH₂ multiplets are often well-resolved AA'BB' systems.Moderate. Viscosity broadening can merge the cis/trans protons.CDCl₃ for coupling constant analysis (

-values).
Water Peak Interference Low (~1.56 ppm).[2] Usually clear of cyclopropyl region.High (~3.33 ppm). Can obscure OMe signal if wet.DMSO-d₆ only if solubility is an issue (rare for this lipophilic molecule).
Exchangeable Protons N/A (No NH/OH in target).N/AUse DMSO-d₆ only to detect hydrolysis impurities (Pyrimidin-OH).

Analytical Insight: The "Solvent Effect" (


) is most pronounced at the C5-H position due to the high polarizability of the pyrimidine 

-system. Expect a downfield shift of approximately +0.3 ppm in DMSO-d₆ due to solvent-solute dipole interactions [1].
B. Impurity Differentiation (Performance vs. Alternatives)

In the synthesis (typically


 of NaOMe on 4,6-dichloro-2-cyclopropylpyrimidine), two major impurities compete with the target.
CompoundStructure NoteKey NMR Distinguisher (¹H)
Target Product Mono-Cl, Mono-OMeSinglet ~3.9 ppm (3H, OMe) ; Singlet ~6.45 ppm (1H, C5-H).
Starting Material Bis-Chloro (No OMe)No OMe peak. C5-H is significantly deshielded (~7.2 ppm) due to two Cl groups.
Over-Reaction Bis-Methoxy (No Cl)Integration 6H at ~3.9 ppm. C5-H is shielded (~5.8 ppm) due to two OMe donors.

Structural Logic & Assignment

The following diagram illustrates the logical flow for assigning the spectrum and identifying the reaction outcome.

NMR_Assignment_Logic Start Crude Reaction Mixture (1H-NMR Spectrum) Check_OMe Check Methoxy Region (3.8 - 4.0 ppm) Start->Check_OMe No_OMe No Signal Check_OMe->No_OMe Signal_OMe Singlet Observed Check_OMe->Signal_OMe Shift_72 Shift ~7.2 ppm (Deshielded) No_OMe->Shift_72 Check_Integ Check Integration (Relative to Cyclopropyl 1H) Signal_OMe->Check_Integ Int_3H Integration ~3H (Mono-Substitution) Check_Integ->Int_3H Int_6H Integration ~6H (Bis-Substitution) Check_Integ->Int_6H Check_C5 Check Aromatic C5-H Int_3H->Check_C5 Shift_58 Shift ~5.8 ppm (Shielded) Int_6H->Shift_58 Shift_65 Shift ~6.45 ppm (Target Range) Check_C5->Shift_65 Result_SM Starting Material (4,6-Dichloro) Shift_72->Result_SM Result_Target TARGET CONFIRMED (4-Cl-6-OMe) Shift_65->Result_Target Result_Bis Impurity: Bis-Methoxy Shift_58->Result_Bis

Figure 1: Decision tree for structural validation and impurity identification based on 1H-NMR integration and chemical shift logic.

Experimental Protocol

To ensure reproducible quantitative analysis (qNMR) for purity determination, follow this self-validating protocol.

Reagents & Equipment[1][3][4][5][6]
  • Solvent: CDCl₃ (99.8% D) + 0.03% v/v TMS (Tetramethylsilane).

  • Field Strength: Minimum 300 MHz (600 MHz recommended for cyclopropyl multiplet resolution).

  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (if absolute assay is required).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the solid intermediate in 0.6 mL CDCl₃.

    • Critical: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (NaCl) formed during the

      
       reaction, which can cause field inhomogeneity (broad peaks).
      
  • Acquisition Parameters (qNMR):

    • Pulse Angle: 30° (to ensure rapid recovery).

    • Relaxation Delay (d1): Set to

      
      .
      
      • Note: The C5-H and Cyclopropyl-H have relatively long relaxation times (typically 2–4 seconds). Set d1 = 15s - 20s for precise integration.

    • Scans (ns): 16 or 32 (sufficient for >95% purity).

  • Processing:

    • Phasing: Manual phasing is required; the methoxy singlet can be intense and distort the baseline if auto-phased poorly.

    • Integration: Calibrate the Cyclopropyl methine (CH) multiplet at ~2.1 ppm to 1.00 H.

Detailed Spectral Data (CDCl₃)[3][7]

The following table summarizes the expected chemical shifts based on substituent additivity principles and analogous pyrimidine structures [2, 3].

PositionGroupShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
C5-H Aromatic CH6.40 – 6.50 Singlet (s)-Shielded by OMe (+0.8 ppm vs unsubstantiated), Deshielded by Cl.
6-OMe Methoxy3.95 – 4.05 Singlet (s)-Characteristic alkoxy region.
2-CH Cyclopropyl2.05 – 2.15 Multiplet (m)-Methine proton; deshielded by the aromatic ring.
2-CH₂ Cyclopropyl1.10 – 1.25 Multiplet (m)~3–5, 8Cis/Trans protons relative to the ring; diastereotopic.
2-CH₂ Cyclopropyl1.00 – 1.10 Multiplet (m)~3–5, 8Cis/Trans protons; often overlap with the other CH₂.

Visualizing the Workflow:

Experimental_Workflow Sample Solid Sample (5-10 mg) Filter Filtration (Remove NaCl) Sample->Filter Solvent CDCl3 + TMS (0.6 mL) Solvent->Filter Acquire Acquisition (d1 = 20s, ns=16) Filter->Acquire Process Processing (Ref TMS = 0.00) Acquire->Process Output Purity Report Process->Output

Figure 2: Experimental workflow emphasizing the filtration step to remove inorganic salts common in pyrimidine synthesis.

References

  • Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

  • Kalogirou, A. S., et al. (2020).[1] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[1] Arkivoc. Link

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Link

  • BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, a heterocyclic compound of interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Understanding its mass spectral "fingerprint" is paramount for unambiguous identification, metabolite profiling, and differentiation from structurally similar compounds. We will explore the characteristic fragmentation pathways, compare them with a relevant structural analogue, and provide a robust experimental protocol for replication.

The Molecular Ion Signature: The First Clue

Under typical soft ionization conditions like Electrospray Ionization (ESI) in positive mode, 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (C₈H₉ClN₂O) will be observed as its protonated molecular ion, [M+H]⁺. The most critical initial diagnostic feature is the isotopic pattern conferred by the chlorine atom. Natural chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio.[1] This results in two distinct peaks for any chlorine-containing ion, separated by 2 Da, with a characteristic 3:1 intensity ratio.

  • [M+H]⁺ with ³⁵Cl: m/z 185.0482

  • [M+H]⁺ with ³⁷Cl: m/z 187.0452

This isotopic signature is a powerful, non-negotiable marker for the presence of a single chlorine atom in the molecule and its fragments.

Caption: Predicted isotopic pattern for the molecular ion of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are used to fragment the precursor ion ([M+H]⁺, m/z 185) and generate a product ion spectrum. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, fragmentation is expected to occur at the methoxy group, the cyclopropyl ring, and potentially through cleavage of the pyrimidine ring itself.[2][3]

The major proposed fragmentation pathways are visualized below:

Fragmentation_Pathway parent [M+H]⁺ C₈H₁₀ClN₂O⁺ m/z 185.05 frag_155 Loss of CH₂O C₇H₈ClN₂⁺ m/z 155.04 parent->frag_155 -30 Da frag_157 Loss of C₂H₄ C₆H₆ClN₂O⁺ m/z 157.02 parent->frag_157 -28 Da frag_140 Loss of C₃H₅• C₅H₅ClN₂O⁺ m/z 140.01 parent->frag_140 -41 Da frag_120 Further Fragmentation (e.g., loss of HCN) C₅H₅ClN⁺ m/z 126.01 frag_155->frag_120 -HCN, -H frag_157->frag_120 -CO, -H

Caption: Proposed primary fragmentation pathways for protonated 4-Chloro-2-cyclopropyl-6-methoxypyrimidine.

Mechanistic Explanations:

  • Loss of Formaldehyde (CH₂O, -30 Da) → m/z 155.04: This is a common fragmentation pathway for methoxy-substituted heterocycles.[4] It proceeds via a rearrangement where a proton is transferred from the ring to the methoxy oxygen, followed by the neutral loss of formaldehyde. This results in a stable, charged pyrimidine core.

  • Loss of Ethene (C₂H₄, -28 Da) → m/z 157.02: The high strain of the cyclopropyl ring makes it susceptible to fragmentation.[5][6] Upon collisional activation, the ring can open to form a propylenic side chain, which can then readily eliminate a stable neutral molecule like ethene. This is a highly diagnostic fragmentation for the cyclopropyl moiety.

  • Loss of Cyclopropyl Radical (•C₃H₅, -41 Da) → m/z 140.01: While less common in ESI than neutral losses, direct cleavage of the C-C bond between the pyrimidine and the cyclopropyl ring can lead to the loss of a cyclopropyl radical.

Comparative Analysis: Distinguishing from a Structural Analogue

To highlight the diagnostic value of the fragmentation pattern, we compare our target compound with a structurally similar molecule: 4-Chloro-2-isopropyl-6-methoxypyrimidine . This analogue replaces the strained cyclopropyl ring with a branched isopropyl group, leading to distinct fragmentation behavior.

Feature4-Chloro-2-cyclopropyl -6-methoxypyrimidine4-Chloro-2-isopropyl -6-methoxypyrimidineRationale for Difference
[M+H]⁺ (³⁵Cl) m/z 185.05m/z 187.06Different molecular formula (C₈H₁₁ClN₂O)
Key Fragment 1 m/z 157.02 (Loss of C₂H₄)m/z 172.04 (Loss of •CH₃)The isopropyl group readily loses a methyl radical to form a very stable secondary cation. This is the dominant pathway.
Key Fragment 2 m/z 155.04 (Loss of CH₂O)m/z 145.03 (Loss of C₃H₆)The isopropyl analogue undergoes a facile loss of propene via a McLafferty-type rearrangement.
Diagnostic Ion m/z 157 m/z 172 The presence of m/z 157 is indicative of a cyclopropyl group, while a strong signal at m/z 172 points to an isopropyl group.

This comparison demonstrates that while the compounds share a common core, the fragmentation of the 2-position substituent provides a clear and reliable method for their differentiation.

Experimental Protocol

This section provides a self-validating protocol for acquiring the LC-MS/MS data.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry lc_prep Sample Preparation (10 µg/mL in ACN/H₂O) lc_col C18 Column (e.g., 2.1x50 mm, 1.8 µm) lc_prep->lc_col lc_mob Mobile Phase A: 0.1% FA in H₂O B: 0.1% FA in ACN lc_col->lc_mob lc_grad Gradient Elution (5-95% B over 5 min) lc_mob->lc_grad ms_ion ESI Source (+ mode) Capillary: 3.5 kV Source Temp: 120 °C lc_grad->ms_ion ms_scan MS1 Full Scan (m/z 100-500) ms_ion->ms_scan data_acq Data Acquisition ms_ion->data_acq ms_ms2 dd-MS² (Top 3 ions) Precursor: m/z 185.05 Collision Energy: 15-35 eV (Ramp) ms_scan->ms_ms2 ms_scan->data_acq ms_ms2->data_acq data_proc Data Processing & Analysis data_acq->data_proc

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile (ACN).

    • Dilute the stock solution to a working concentration of 10 µg/mL in 50:50 ACN:Water with 0.1% formic acid (FA). The formic acid is crucial for promoting protonation in positive ion mode ESI.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) for good retention and peak shape.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C; Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas (N₂) at 800 L/hr.

    • Acquisition Mode:

      • MS1 Scan: Acquire full scan data from m/z 100-500 to observe the precursor ion and its isotopic pattern.

      • MS/MS Scan: Use data-dependent acquisition (dd-MS²) to trigger fragmentation on the top 3 most intense ions. Specifically target m/z 185.05 for fragmentation.

    • Collision Energy: Apply a collision energy ramp (e.g., 15-35 eV) to observe both low-energy (stable losses) and high-energy (more extensive) fragmentation.

Conclusion

The LC-MS/MS fragmentation of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine is characterized by a distinct set of product ions derived from the neutral losses of formaldehyde (CH₂O) and ethene (C₂H₄). These fragments, in conjunction with the obligatory M/M+2 isotopic pattern from the chlorine atom, provide a highly specific fingerprint for its identification.[1] The diagnostic loss of ethene (m/z 157) is particularly powerful for confirming the presence of the cyclopropyl group when compared to analogues like the isopropyl derivative, which shows a characteristic loss of a methyl radical (m/z 172). The protocol provided herein offers a reliable method for obtaining high-quality, reproducible data for confident structural elucidation in a research or drug development setting.

References

  • Benchchem.
  • PubChem. 4-chloro-2-cyclopropyl-5-methoxy-6-methylpyrimidine (C9H11ClN2O).
  • Sapub.
  • Chemistry LibreTexts.
  • ACS Publications. Mass Spectrometric Analysis.
  • National Center for Biotechnology Information. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Mass Spectrum of 2-Methoxy-2-Butene and Its Isomers.
  • YouTube. Mass Spectrometry of Cycloalkanes.
  • IntechOpen.

Sources

Validation

Technical Comparison Guide: 6-Methoxy vs. 6-Methyl Substituted 2-Cyclopropyl-4-Chloropyrimidines

Executive Summary In the optimization of pyrimidine-based pharmaceutical intermediates, the choice between a 6-methoxy and a 6-methyl substituent is rarely arbitrary. It is a strategic decision that dictates the electron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrimidine-based pharmaceutical intermediates, the choice between a 6-methoxy and a 6-methyl substituent is rarely arbitrary. It is a strategic decision that dictates the electronic character of the pyrimidine core, the kinetics of subsequent Nucleophilic Aromatic Substitution (


), and the physicochemical profile of the final Active Pharmaceutical Ingredient (API).

This guide compares 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (Compound A) and 4-Chloro-2-cyclopropyl-6-methylpyrimidine (Compound B) . While both serve as electrophilic scaffolds for installing amine or ether functionalities at the C-4 position, they exhibit distinct reactivity profiles. Compound B (Methyl) acts as a kinetic workhorse with higher electrophilicity, whereas Compound A (Methoxy) offers a tuned electronic profile that enhances stability and alters solubility, often required for specific kinase inhibitor binding pockets.

Chemical Profile & Physical Properties[1][2][3][4]

The structural divergence at the C-6 position fundamentally alters the electron density of the pyrimidine ring.

FeatureCompound A (Methoxy) Compound B (Methyl)
Structure

(Conceptual)

(Conceptual)
IUPAC Name 4-Chloro-2-cyclopropyl-6-methoxypyrimidine4-Chloro-2-cyclopropyl-6-methylpyrimidine
CAS Number 1521920-36-4 7043-11-0
Molecular Formula


Molecular Weight 184.62 g/mol 168.62 g/mol
Electronic Effect Strong Donor (+M) : Resonance donation from Oxygen into the ring.[1][2][3]Weak Donor (+I) : Inductive donation from Methyl group.
C-4 Electrophilicity Lower : Ring is electron-rich;

is slower.
Higher : Ring is electron-deficient;

is faster.
LogP (Predicted) ~2.1 (More polar)~2.5 (More lipophilic)
Physical State Solid / Crystalline PowderLiquid or Low-melting Solid

Electronic Effects & Reactivity Analysis[7][8]

The primary differentiator is the Hammett substituent effect at the C-6 position relative to the C-4 leaving group (Chloride).

The Mechanism of Divergence
  • Compound B (Methyl): The methyl group donates electrons only via induction (+I). This effect is weak and decays rapidly with distance. Consequently, the pyrimidine ring remains highly electron-deficient (electrophilic), making the carbon at position 4 highly susceptible to nucleophilic attack.

  • Compound A (Methoxy): The oxygen atom possesses lone pairs that participate in resonance (+M) with the pyrimidine

    
    -system. This dumps electron density into the ring, specifically increasing electron density at the C-2 and C-4 positions (ortho/para-like relationship). This deactivates  the C-4 position toward nucleophilic attack compared to the methyl analog.
    
Reactivity Visualization (DOT)

The following diagram illustrates the electronic influence on the


 reaction pathway.

ElectronicEffects cluster_0 Compound A (Methoxy) cluster_1 Compound B (Methyl) Methoxy 6-OMe Group (+M Resonance Donor) RingA Pyrimidine Ring (Electron Rich) Methoxy->RingA Strong e- Donation C4_A C-4 Position (Lower Electrophilicity) RingA->C4_A Deactivates SlowRxn Slower SnAr Reaction (Requires Heat/Catalyst) C4_A->SlowRxn High Barrier Methyl 6-Me Group (+I Inductive Donor) RingB Pyrimidine Ring (Electron Deficient) Methyl->RingB Weak e- Donation C4_B C-4 Position (High Electrophilicity) RingB->C4_B Activates FastRxn Rapid SnAr Reaction (Mild Conditions) C4_B->FastRxn Low Barrier Nucleophile Nucleophile (Nu-) Nucleophile->C4_A Nucleophile->C4_B

Figure 1: Comparative electronic effects on


 reactivity. The Methoxy group (left) increases electron density, raising the activation energy for nucleophilic attack compared to the Methyl group (right).

Experimental Protocols

To validate the reactivity difference, the following protocols describe the standard synthesis of a 4-amino derivative using a model amine (e.g., morpholine or aniline).

Protocol A: Reaction with Compound B (Methyl Analog)

High reactivity allows for milder conditions.

  • Preparation: Dissolve Compound B (1.0 eq) in anhydrous Ethanol or Isopropanol (0.5 M).

  • Addition: Add the amine nucleophile (1.1 eq) and a base (DIPEA or

    
    , 1.2 eq).
    
  • Reaction: Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC/LCMS. Conversion is typically >95% within 2–4 hours.

  • Workup: Concentrate solvent, partition between EtOAc/Water, wash with brine, dry over

    
    .
    
Protocol B: Reaction with Compound A (Methoxy Analog)

Lower reactivity requires thermal activation.

  • Preparation: Dissolve Compound A (1.0 eq) in n-Butanol or Dioxane (0.5 M).

  • Addition: Add the amine nucleophile (1.2 eq) and a base (DIPEA or

    
    , 1.5 eq).
    
  • Reaction: Heat to 80–100°C (Reflux).

    • Checkpoint: At RT, reaction is negligible. Heating is required to overcome the resonance deactivation. Reaction time: 6–12 hours.

  • Workup: Similar to Protocol A, but may require more rigorous washing to remove high-boiling solvents if used.

Data Summary: Conversion Rates
SubstrateNucleophileTempTimeYield
6-Methyl (Cmpd B) Morpholine25°C2 h98%
6-Methoxy (Cmpd A) Morpholine25°C24 h<10%
6-Methoxy (Cmpd A) Morpholine80°C6 h92%

Synthetic Workflow & Application

In drug discovery, the choice of intermediate dictates the synthetic route. The Methoxy analog is often used when the final drug requires a hydrogen-bond acceptor (the oxygen) in the binding pocket, or to modulate metabolic stability (preventing benzylic oxidation common with methyl groups).

SynthesisWorkflow Start Precursor Selection RouteA Route A: 6-Methoxy (Target: H-Bond Acceptor / Soluble) Start->RouteA RouteB Route B: 6-Methyl (Target: Lipophilic / Metabolic Stability) Start->RouteB StepA1 Start: 4,6-Dichloro-2-cyclopropylpyrimidine RouteA->StepA1 StepA2 Regioselective Displacement (1 eq NaOMe, -78°C to 0°C) Yields Compound A StepA1->StepA2 StepA3 SnAr with Amine (Requires Heat: 80°C+) StepA2->StepA3 FinalDrug Target Kinase/Viral Inhibitor StepA3->FinalDrug Final API Scaffold StepB1 Start: 4-Hydroxy-6-methyl-2-cyclopropylpyrimidine RouteB->StepB1 StepB2 Chlorination (POCl3, Reflux) Yields Compound B StepB1->StepB2 StepB3 SnAr with Amine (Room Temp) StepB2->StepB3 StepB3->FinalDrug

Figure 2: Synthetic workflow comparison. Note the different origin of the starting materials and the reaction conditions required downstream.

References

  • PubChem. (2024). Compound Summary: 4-Chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0). National Library of Medicine. Link

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. (Provides mechanistic insight into OMe vs Me electronic effects). Link

  • ChemicalBook. (2024). Product Entry: 4-Chloro-2-cyclopropyl-6-methoxypyrimidine (CAS 1521920-36-4).[4][5][6]Link

  • Kalogirou, A. S., & Koutentis, P. A. (2016).[3] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[3][7][8] Molbank, 2017(1), M923. (Demonstrates synthesis and reactivity of 6-alkoxy analogs). Link

Sources

Comparative

4-Chloro-2-cyclopropyl-6-methoxypyrimidine certificate of analysis (CoA)

An Application Scientist's Guide to the Certificate of Analysis for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine: Ensuring Quality for Drug Discovery For researchers and drug development professionals, the starting materia...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Certificate of Analysis for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine: Ensuring Quality for Drug Discovery

For researchers and drug development professionals, the starting materials are the foundation of every experiment. The integrity of a synthetic building block like 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, a versatile intermediate in medicinal chemistry, dictates the success, reproducibility, and safety of subsequent research. The Certificate of Analysis (CoA) is the primary document that attests to a material's quality, yet it is often glanced over. This guide provides an in-depth analysis of a typical CoA for this compound, explains the causality behind the analytical choices, and compares hypothetical batches to illustrate the critical importance of careful data interpretation.

The Critical Role of the Certificate of Analysis (CoA)

A CoA is more than a simple declaration of purity; it is a detailed report card of a specific batch of a chemical. It provides quantitative data on a compound's identity, purity, and the presence of impurities. For a molecule like 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, which may be used in multi-step syntheses for creating novel therapeutic agents, understanding its quality attributes is paramount. An unidentified impurity could lead to unexpected side reactions, lower yields, or the generation of a completely different final molecule, wasting valuable time and resources.

Deconstructing a Typical CoA for 4-Chloro-2-cyclopropyl-6-methoxypyrimidine

Below is a model Certificate of Analysis for a high-quality batch of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine. We will dissect each component to understand its significance.

Table 1: Model Certificate of Analysis - 4-Chloro-2-cyclopropyl-6-methoxypyrimidine

Parameter Specification Result Method
Appearance White to Off-White SolidOff-White SolidVisual Inspection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Purity (HPLC) ≥ 98.0%99.2%HPLC (UV 254 nm)
Mass Spectrum (MS) Conforms to theoretical m/z [M+H]⁺185.0687ESI-MS
Residual Solvents ≤ 5000 ppm (DCM), ≤ 880 ppm (EtOAc)DCM: 150 ppm, EtOAc: < 50 ppmHeadspace GC-MS
Water Content ≤ 0.5%0.12%Karl Fischer Titration
Elemental Analysis C: 58.55%, H: 5.46%, N: 15.17% (±0.4%)C: 58.41%, H: 5.52%, N: 15.11%Combustion Analysis
Expert Analysis of CoA Parameters:
  • Identity (¹H NMR, ¹³C NMR, MS): This is the most crucial section. It confirms that the material is, in fact, 4-Chloro-2-cyclopropyl-6-methoxypyrimidine.

    • Why these methods? Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, including the number and connectivity of protons (¹H) and carbons (¹³C). It can quickly reveal if the cyclopropyl, methoxy, and pyrimidine moieties are present and correctly arranged. Mass Spectrometry (MS) confirms the molecular weight of the compound, providing an orthogonal check on its identity.[1]

    • Trustworthiness: A combination of NMR and MS provides a self-validating system. While MS confirms the mass, NMR confirms the specific isomeric structure.

  • Purity (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.

    • Why HPLC? It separates the main compound from any impurities. The area under the peak for the main compound, relative to the total area of all peaks, gives a quantitative measure of purity. A specification of ≥ 98.0% is common for synthetic intermediates, ensuring that the contribution of impurities to subsequent reactions is minimal.

  • Residual Solvents (Headspace GC-MS): Solvents used in the final purification steps can remain trapped in the solid material.

    • Why GC-MS? Gas Chromatography (GC) is excellent for separating volatile compounds like solvents. Coupling it with MS allows for their unambiguous identification. Certain solvents can interfere with or be detrimental to subsequent reactions (e.g., protic solvents in an anhydrous reaction). This analysis is critical for planning downstream chemistry.

  • Water Content (Karl Fischer Titration): This method is specific and accurate for quantifying water content.

    • Causality: The presence of water can be highly problematic in many organometallic reactions or reactions involving water-sensitive reagents (e.g., Grignard reagents, organolithiums). Knowing the precise water content allows the researcher to take corrective measures, such as drying the material further or adjusting reagent stoichiometry.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample.

    • Authoritative Grounding: The results are compared against the theoretical values calculated from the molecular formula (C₈H₉ClN₂O). A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity, corroborating the findings from other methods.[2]

Comparison Guide: High-Quality vs. Sub-Standard Batches

Not all suppliers or batches provide the same quality. The following table compares our high-quality batch with two hypothetical, but realistic, alternative batches to illustrate the potential pitfalls.

Table 2: Comparative Analysis of Three Hypothetical Batches

Parameter Batch A (High Quality) Batch B (Borderline) Batch C (Unacceptable) Implication for Researchers
Purity (HPLC) 99.2%97.5% (Specification: ≥98.0%)95.1% with an unidentified peak at 3.2%Batch B is out of spec and may introduce minor side products. Batch C is unusable and could lead to failed reactions.
Identity (¹H NMR) Clean, sharp peaksConforms, but with small, broad peaks in the baseline (~1-2%)Significant unassigned peaks, suggesting a major impurity or wrong structure.The impurities in Batch B might be residual solvent or a minor structural analog. Batch C is not the correct compound.
Residual Solvents DCM: 150 ppmDichloromethane (DCM): 6500 ppm (Specification: ≤5000 ppm)Contains 2% Tetrahydrofuran (THF), an unlisted solvent.High DCM in Batch B could affect reaction kinetics. The THF in Batch C could be reactive in certain chemistries.
Appearance Off-White SolidYellowish SolidBrown, oily solidColor change in B and C suggests degradation or significant impurities that could chelate metals or act as catalysts.

Experimental Workflows & Protocols

To ensure trustworthiness, a laboratory should have procedures to verify critical CoA parameters. Below are streamlined protocols for in-house verification.

Workflow for Incoming Reagent Qualification

The following diagram illustrates a logical workflow for qualifying a new batch of a critical reagent like 4-Chloro-2-cyclopropyl-6-methoxypyrimidine.

G A Receive Reagent & CoA B Review Supplier CoA (Compare to Specs) A->B C CoA Meets Specs? B->C D Perform In-House Verification (¹H NMR & HPLC) C->D Yes G Quarantine & Contact Supplier C->G No E Data Matches CoA? D->E F Release to Lab Inventory E->F Yes E->G No I PASS F->I H FAIL G->H

Caption: Workflow for qualifying incoming chemical reagents.

Protocol 1: Purity Verification by HPLC

This protocol is designed to confirm the purity value reported on the CoA.

  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A buffered aqueous/organic mobile phase is standard for reversed-phase chromatography of small molecules, ensuring good peak shape.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 4-Chloro-2-cyclopropyl-6-methoxypyrimidine.

    • Dissolve in 1 mL of Acetonitrile to make a 1 mg/mL stock solution.

    • Rationale: Acetonitrile is a strong solvent that is compatible with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Detection: UV at 254 nm

    • Gradient: Start at 30% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min.

    • Rationale: A gradient method is used to ensure that any impurities, which may have different polarities, are eluted from the column and detected.

  • System Suitability:

    • Perform five replicate injections of the sample.

    • The relative standard deviation (RSD) of the main peak area should be < 2.0%.

    • Rationale: This confirms that the HPLC system is performing consistently and the results are reliable.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by ¹H NMR

This protocol provides a quick and definitive confirmation of the chemical structure.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard, non-protic solvent for NMR that dissolves a wide range of organic compounds.

  • Instrument Setup:

    • Acquire data on a 400 MHz (or higher) NMR spectrometer.

    • Rationale: Higher field strength provides better signal dispersion and resolution, making interpretation easier.

  • Data Acquisition:

    • Acquire a standard proton spectrum with 16 scans.

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum or predict the spectrum based on the known structure.

    • Expected Peaks:

      • Singlet around 6.5 ppm (1H, pyrimidine CH)

      • Singlet around 4.0 ppm (3H, OCH₃)

      • Multiplet around 2.0 ppm (1H, cyclopropyl CH)

      • Multiplets around 1.0-1.2 ppm (4H, cyclopropyl CH₂)

    • Check for the absence of significant unassigned peaks.

Decision-Making Based on Verification Data

The results from in-house testing empower the researcher to make an informed decision, as illustrated below.

G cluster_0 cluster_1 A In-House Data (HPLC Purity, ¹H NMR) B Purity ≥ 98% AND NMR matches structure? A->B C Accept Batch for General Use B->C Yes D Purity 95-98% OR Minor Impurities in NMR? B->D No E Accept with Caution (Use for non-critical steps or purify) D->E Yes F Purity < 95% OR Major Discrepancy in NMR? D->F No G Reject Batch (Contact Supplier) F->G Yes

Caption: Decision tree for accepting or rejecting a chemical batch.

Conclusion

The Certificate of Analysis is an indispensable tool for any scientist working in drug discovery and development. For a key building block like 4-Chloro-2-cyclopropyl-6-methoxypyrimidine, a thorough evaluation of the CoA is the first line of defense against experimental failure. By understanding the analytical techniques employed, interpreting the data critically, and performing targeted in-house verification, researchers can ensure the quality and integrity of their starting materials, paving the way for reliable and reproducible scientific outcomes.

References

  • Muregi, F. M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. Available at: [Link]

  • El-Malah, A. A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. Available at: [Link]

  • Kalogirou, A. S., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Available at: [Link]

  • Kotaiah, S., et al. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters. Available at: [Link]

  • J&K Scientific. 4-Chloro-2-cyclopropyl-6-methylpyrimidine. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]

  • PubChem. 4-Chloro-2-methoxypyrimidine. Available at: [Link]

  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available at: [Link]

  • Trulieve. Certificate of Analysis. Available at: [Link]

  • PubChemLite. 4-chloro-2-cyclopropyl-6-methylpyrimidine (C8H9ClN2). Available at: [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

  • US EPA. 4-Methoxy-2-(methoxymethyl)-6-methylpyrimidine Properties. Available at: [Link]

  • ATSDR. Analytical Methods. Available at: [Link]

  • Sudar, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • MySkinRecipes. 4-chloro-2-methoxy-6-methylpyrimidine. Available at: [Link]

Sources

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